molecular formula C5H4O4 B14020568 4-Hydroxyfuran-2-carboxylic acid CAS No. 89808-52-6

4-Hydroxyfuran-2-carboxylic acid

Cat. No.: B14020568
CAS No.: 89808-52-6
M. Wt: 128.08 g/mol
InChI Key: ZKWDXPQRULQLPG-UHFFFAOYSA-N
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Description

4-Hydroxyfuran-2-carboxylic acid is a furan derivative with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-oxocarboxylic acids with aldehydes in the presence of a base. Another method includes the formylation or carboxylation of functionalized aromatic compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. The furfural undergoes oxidation and subsequent cyclization to form the desired furan derivative . This method is favored due to its sustainability and the availability of biomass feedstocks.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-Hydroxyfuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxyfuran-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

4-hydroxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDXPQRULQLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592659
Record name 4-Hydroxyfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-52-6
Record name 4-Hydroxyfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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